Cas no 332-80-9 (1-Methyl-L-histidine)

1-Methyl-L-histidine 化学的及び物理的性質
名前と識別子
-
- N1-Methyl-L-histidine
- 3-(1-Methylimidazol-4-yl)-L-alanine
- 1-Methyl-L-histidine
- (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid
- H-His(1-Me)-OH
- METHYL-L-HISTIDINE, 1-(RG)
- N-METHYL-HIS-OH
- Nτ-Methyl-His-OH
- (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
- 1-Methyl-Histidine
- 1-MHis
- 4-Methyl-Histidine
- L-1-Methylhistidine
- MagnesiuM carbonate basic
- N(tele)-methyl-L-histidine
- NH-Methyl-His-OH
- tau-methyl-L-histidine
- CHEMBL1233327
- 583O01BJ32
- CS-W017722
- .TAU.-METHYLHISTIDINE
- L-Histidine, 1-methyl-
- 1-methyl histidine
- 3-Methyl-L-histidine (archaic)
- CHEBI:50599
- Nt-Methyl-L-histidine
- bmse000449
- 332-80-9
- NSC 524367
- 1-N-Methyl-L-histidine
- Histidine, 1-methyl-, L- (8CI)
- L-Histidine, 1-methyl- (9CI)
- DB04151
- UNII-583O01BJ32
- pi-methylhistidine
- (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
- N
- AS-57334
- 1-methyl histidine (L-form)
- AKOS016843072
- EN300-1168703
- Q27094989
- TELE-METHYLHISTIDINE
- SCHEMBL52216
- 1-Methyl-L-histidine, >=98.0% (TLC)
- Ntau-Methyl-L-histidine
- 1-Methylhistidine
- Histidine, 1-methyl-, L-
- histidine, 1-Methyl-L-
- MFCD00005295
- Histidine, N-tau-methyl-
- 1 methylhistidine
- H-His(Ntau-Me)-OH
- HY-W017006
- HIC
- FD21681
- DTXSID50186848
- InChI=1/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s
- J-019123
- EINECS 206-368-0
- NSC-524367
- O-Methyl-L-histidine
- BDBM50463197
- ABB55D30-E94C-412D-9B7A-E423FA8C1620
- CHEMBL45557
- 28095-60-5
- H-D-His(tau-Me)-OH
- NS00010105
- AKOS015915209
- SCHEMBL52215
- H-D-His(1-Me)-OH hydrochloride salt
- 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoicacid
- 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
- NSC524367
- BRMWTNUJHUMWMS-UHFFFAOYSA-N
- 91037-48-8
- 2-amino-3-(1-methylimidazol-4-yl)propanoic acid
- FT-0690322
- CHEBI:70958
- FT-0631972
- 1-methyl-DL-histidine
- CERAPP_27215
- Q27139212
- HR-0365
- 1-methylhistidine (DL-form)
- DTXSID40861879
- EN300-114329
- N-Methyl-d3-L-histidine
- XH1132
- DB-008068
-
- MDL: MFCD00005295
- インチ: 1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
- InChIKey: BRMWTNUJHUMWMS-LURJTMIESA-N
- ほほえんだ: N[C@@H](CC1=CN(C)C=N1)C(O)=O
計算された属性
- せいみつぶんしりょう: 169.08500
- どういたいしつりょう: 169.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 81.1Ų
じっけんとくせい
- 密度みつど: 1.2509 (rough estimate)
- ゆうかいてん: ~240 °C (dec.) (lit.)
- ふってん: 298.47°C (rough estimate)
- 屈折率: 1.5950 (estimate)
- PSA: 81.14000
- LogP: 0.07480
- 光学活性: [α]20/D −24±1°, c = 2% in H2O
- 酸性度係数(pKa): 1.92(at 25℃)
- ひせんこうど: -24 º (c=2% in H2O)
1-Methyl-L-histidine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36-S24/25-S22
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:S22;S24/25
1-Methyl-L-histidine 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-Methyl-L-histidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031270-50mg |
1-Methyl-L-histidine |
332-80-9 | 98% | 50mg |
¥951 | 2024-05-24 | |
TRC | M312050-25mg |
1-Methyl-L-histidine |
332-80-9 | 25mg |
$97.00 | 2023-05-17 | ||
abcr | AB404320-5g |
H-His(1-Me)-OH, 95% (H-L-His(1-Me)-OH); . |
332-80-9 | 95% | 5g |
€1089.50 | 2025-02-14 | |
Enamine | EN300-1168703-2.5g |
(2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid |
332-80-9 | 2.5g |
$992.0 | 2023-06-08 | ||
eNovation Chemicals LLC | D582250-1g |
1-Methyl-L-histidine |
332-80-9 | 95% | 1g |
$492 | 2024-05-24 | |
Apollo Scientific | OR36342-5g |
H-His(1-Me)-OH H-His(t-Me)-OH |
332-80-9 | 5g |
£995.00 | 2024-05-23 | ||
ChemScence | CS-W017722-10mg |
1-Methyl-L-histidine |
332-80-9 | 99.77% | 10mg |
$60.0 | 2021-09-02 | |
abcr | AB404320-5 g |
H-His(1-Me)-OH, 95% (H-L-His(1-Me)-OH); . |
332-80-9 | 95% | 5g |
€1042.30 | 2023-04-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4934-50 mg |
1-Methyl-L-histidine |
332-80-9 | 99.83% | 50mg |
¥1369.00 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HL290-100mg |
1-Methyl-L-histidine |
332-80-9 | 98% | 100mg |
¥2131.0 | 2024-07-20 |
1-Methyl-L-histidine 関連文献
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
1-Methyl-L-histidineに関する追加情報
Professional Introduction to 1-Methyl-L-histidine (CAS No. 332-80-9)
1-Methyl-L-histidine (CAS No. 332-80-9) is a derivative of the essential amino acid L-histidine, characterized by the presence of a methyl group at the β-position. This compound has garnered significant attention in the field of pharmaceutical research and biochemical studies due to its unique structural and functional properties. The addition of a methyl group to L-histidine not only modifies its physicochemical characteristics but also influences its biological activity, making it a valuable candidate for various therapeutic applications.
The synthesis of 1-Methyl-L-histidine involves well-established chemical methodologies, typically starting from L-histidine through methylation reactions. These processes often employ protective group strategies to ensure regioselectivity and high yield. The compound's stability under various conditions makes it suitable for both laboratory-scale preparations and large-scale industrial production, adhering to stringent quality control measures.
In recent years, 1-Methyl-L-histidine has been extensively studied for its potential role in enhancing nutritional supplements and therapeutic formulations. Its ability to improve histidine bioavailability has made it a popular component in specialized diets for patients with metabolic disorders. Additionally, research suggests that this compound may play a role in supporting immune function and tissue repair, further expanding its therapeutic potential.
One of the most compelling aspects of 1-Methyl-L-histidine is its application in the development of radiopharmaceuticals. The compound's structural similarity to L-histidine allows it to be used as a precursor in the synthesis of radiolabeled histamine analogs, which are employed in diagnostic imaging techniques such as positron emission tomography (PET). These radiopharmaceuticals offer high-resolution imaging of histamine receptor activity, providing valuable insights into neurological and cardiovascular diseases.
The pharmacological properties of 1-Methyl-L-histidine have also been explored in the context of drug delivery systems. Its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug delivery. Researchers are investigating its potential use as a carrier molecule for neuroprotective agents, aiming to enhance their penetration into brain tissues and improve therapeutic outcomes.
Epidemiological studies have begun to shed light on the nutritional significance of 1-Methyl-L-histidine. Observational data indicate that dietary intake of this compound may be associated with reduced risk factors for certain chronic diseases. For instance, preliminary findings suggest that individuals with higher levels of 1-Methyl-L-histidine in their plasma exhibit better cardiovascular health markers. These findings warrant further clinical investigations to validate these associations and explore potential therapeutic interventions.
The industrial production of 1-Methyl-L-histidine is supported by advancements in biocatalysis and enzymatic synthesis methods. These techniques offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis, reducing waste generation and energy consumption. As demand for high-quality biochemical compounds grows, such innovations are crucial for meeting global market needs while adhering to environmental regulations.
The regulatory landscape for 1-Methyl-L-histidine is evolving in response to its increasing use in pharmaceuticals and nutraceuticals. Regulatory agencies worldwide are developing guidelines to ensure the safety and efficacy of products containing this compound. Compliance with these regulations is essential for manufacturers aiming to enter or expand their markets in regions with stringent oversight.
The future prospects for 1-Methyl-L-histidine are promising, with ongoing research uncovering new applications across multiple disciplines. From enhancing nutritional interventions to advancing diagnostic tools and drug delivery systems, this compound holds significant potential for improving human health outcomes. Collaborative efforts between academia, industry, and regulatory bodies will be crucial in translating these findings into tangible benefits for patients worldwide.
332-80-9 (1-Methyl-L-histidine) 関連製品
- 57519-09-2(1-Methyl-L-histidine Methyl Ester)
- 368-16-1((2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid)
- 1158371-11-9((4-Methoxyphenyl)methyl(propan-2-yl)amine Hydrochloride)
- 2639444-76-9(Tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate)
- 91900-26-4(4-ethoxy-3-methylbenzoyl Chloride)
- 53330-94-2(1-(1H-indol-5-yl)ethan-1-one)
- 1369783-60-7(4-Amino-3-(tert-butyl)benzonitrile)
- 777952-91-7(N-cyclobutylsulfamoyl chloride)
- 868370-90-5(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenoxyacetamide)
- 1806448-02-1(2-(Chloromethyl)-4-fluorophenylhydrazine)
